4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
CAS No.: 1049726-50-2
Cat. No.: VC6912040
Molecular Formula: C16H18ClN3S
Molecular Weight: 319.85
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1049726-50-2 |
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Molecular Formula | C16H18ClN3S |
Molecular Weight | 319.85 |
IUPAC Name | 4-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C16H17N3S.ClH/c1-10-4-6-13(7-5-10)19-11(2)8-14(12(19)3)15-9-20-16(17)18-15;/h4-9H,1-3H3,(H2,17,18);1H |
Standard InChI Key | NTGZYSLHDRIZGS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=CSC(=N3)N)C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,3-thiazol-2-amine core linked to a 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl moiety. Key structural elements include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The amine group at position 2 enhances hydrogen-bonding potential.
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Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at position 1. Substitutions include methyl groups at positions 2 and 5 and a 4-methylphenyl group at position 1, contributing to steric bulk and lipophilicity.
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Hydrochloride salt: Improves aqueous solubility and crystallinity, a common modification for pharmaceutical intermediates .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₂₀ClN₃S |
Molecular Weight | 334.88 g/mol |
IUPAC Name | 4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride |
Key Functional Groups | Thiazol-2-amine, Pyrrole, Aryl, Hydrochloride |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves modular assembly of the pyrrole and thiazole rings, followed by coupling and salt formation:
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Pyrrole Synthesis:
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Thiazole Formation:
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Coupling Strategies:
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Salt Formation:
Table 2: Hypothetical Reaction Conditions
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (enhanced by hydrochloride formation) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the thiazole ring’s sensitivity.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆):
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δ 2.25–2.35 (s, 6H, pyrrole-CH₃), δ 2.40 (s, 3H, Ar-CH₃), δ 6.85–7.20 (m, 4H, aromatic H), δ 7.45 (s, 1H, thiazole-H).
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IR (KBr):
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3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N thiazole), 1495 cm⁻¹ (C-C aromatic).
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Applications in Materials Science
Organic Electronics
The conjugated π-system of the pyrrole-thiazole framework suggests potential as a:
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